5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine
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Overview
Description
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with butylcyclohexyl and ethylcyclohexyl groups, as well as a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine typically involves multiple steps, starting with the preparation of the cyclohexyl derivatives and the nitrophenyl pyridine core. The process may include:
Alkylation: Introduction of butyl and ethyl groups to cyclohexane rings.
Nitration: Incorporation of a nitro group into the phenyl ring.
Coupling Reactions: Formation of the pyridine core and subsequent attachment of the cyclohexyl and nitrophenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of substituents on the aromatic ring or pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-butylcyclohexyl)-2-[4-(4-methylcyclohexyl)-3-nitrophenyl]pyridine
- 5-(4-propylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine
- 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-aminophenyl]pyridine
Uniqueness
The uniqueness of 5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications where these properties are advantageous.
Properties
IUPAC Name |
5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O2/c1-3-5-6-22-9-11-23(12-10-22)26-16-18-28(30-20-26)25-15-17-27(29(19-25)31(32)33)24-13-7-21(4-2)8-14-24/h15-24H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPZBIYUIQLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC(=C(C=C3)C4CCC(CC4)CC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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